molecular formula C13H16N4O B7083713 N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B7083713
M. Wt: 244.29 g/mol
InChI Key: GODDRHVYQURSGK-UHFFFAOYSA-N
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Description

N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-7-12(16-15-10)8-13(18)17(2)9-11-3-5-14-6-4-11/h3-7H,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODDRHVYQURSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)N(C)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure but with a different position of the pyridine ring.

    N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Another isomer with the pyridine ring in a different position.

Uniqueness

N-methyl-2-(5-methyl-1H-pyrazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

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